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Compound of Interest

Compound Name: 2-Amino-3-methoxybenzaldehyde

Cat. No.: B112917 Get Quote

This guide provides a detailed spectroscopic comparison of the three isomers of cresol (ortho-

cresol, meta-cresol, and para-cresol) and their corresponding methyl ether derivatives (ortho-

methylanisole, meta-methylanisole, and para-methylanisole). The objective is to offer

researchers, scientists, and drug development professionals a comprehensive resource with

supporting experimental data and protocols for distinguishing between these closely related

compounds.

The isomers of cresol (methylphenol) and their derivatives are foundational structures in

organic chemistry and are utilized in various industrial applications, from the synthesis of

pharmaceuticals to the production of fragrances and polymers. Due to their similar structures,

differentiating between these isomers can be challenging. Spectroscopic techniques such as

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS),

and Ultraviolet-Visible (UV-Vis) Spectroscopy provide the necessary tools for their

unambiguous identification.

Below, we present a comparative analysis of the spectroscopic data for these six compounds,

followed by detailed experimental protocols and workflow diagrams.

Molecular Structures of Cresol and Methylanisole
Isomers
The positioning of the methyl and hydroxyl (or methoxy) groups on the benzene ring is the

defining structural difference among these isomers, which in turn governs their distinct
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spectroscopic properties.

Caption: Molecular structures of cresol and methylanisole isomers.

Quantitative Data Comparison
The following tables summarize the key spectroscopic data for the cresol isomers and their

methylanisole derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in
ppm)
Spectra recorded in CDCl₃ with TMS as the internal standard.

Compound -CH₃ -OH -OCH₃
Aromatic
Protons

o-Cresol 2.25 4.80 -

6.76 (d), 6.85 (t),

7.08 (t), 7.12 (d)

[1]

m-Cresol 2.28 5.86 -
6.66-6.78 (m),

7.15 (t)[2]

p-Cresol 2.31 5.70 -
6.78 (d, 2H),

7.07 (d, 2H)[2]

o-Methylanisole 2.26 - 3.84

6.82-6.91 (m,

2H), 7.14-7.22

(m, 2H)

m-Methylanisole 2.30 - 3.73

6.70-6.74 (m,

3H), 7.14 (t, 1H)

[3]

p-Methylanisole 2.26 - 3.73
6.79 (d, 2H),

7.05 (d, 2H)[4]
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Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in
ppm)
Spectra recorded in CDCl₃.[2]

Compound -CH₃ -OCH₃ Aromatic Carbons

o-Cresol 15.7 -
114.9, 120.8, 123.8,

127.2, 131.1, 153.8

m-Cresol 21.4 -
112.6, 116.3, 121.9,

129.6, 140.0, 155.3

p-Cresol 20.5 -
115.2 (2C), 130.1

(2C), 130.2, 153.1

o-Methylanisole 16.1 55.3
110.1, 120.7, 126.8,

127.3, 130.8, 157.5

m-Methylanisole 21.6 55.1
111.9, 112.1, 119.5,

129.3, 139.3, 159.6

p-Methylanisole 20.4 55.2
113.8 (2C), 129.8,

130.0 (2C), 157.7

Table 3: Key IR Absorption Bands (in cm⁻¹)
Spectra typically recorded as neat liquids or in CCl₄/CS₂ solutions.
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Compound O-H Stretch
C-H
(Aromatic)

C-H (Alkyl) C-O Stretch
C=C
(Aromatic)

o-Cresol
~3400

(broad)[5]
~3030 ~2920 ~1230 ~1600, ~1490

m-Cresol
~3350

(broad)[6]
~3040 ~2920 ~1220 ~1610, ~1490

p-Cresol
~3330

(broad)
~3030 ~2920 ~1225 ~1615, ~1515

o-

Methylanisole
- ~3030 ~2950, ~2835

~1245

(asym),

~1030 (sym)

~1600, ~1495

m-

Methylanisole
- ~3030 ~2950, ~2835

~1248

(asym),

~1045 (sym)

~1605, ~1490

p-

Methylanisole
- ~3030 ~2950, ~2835

~1247

(asym),

~1038 (sym)

~1610, ~1510

Table 4: Mass Spectrometry Data (m/z of Key Ions)
Data from Electron Ionization (EI) Mass Spectrometry.
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Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)

o-Cresol 108[7]
107 (M-H)⁺, 90 (M-H₂O)⁺, 79

(M-CHO)⁺, 77 (C₆H₅)⁺

m-Cresol 108
107 (M-H)⁺, 79 (M-CHO)⁺, 77

(C₆H₅)⁺

p-Cresol 108
107 (M-H)⁺, 79 (M-CHO)⁺, 77

(C₆H₅)⁺

o-Methylanisole 122
107 (M-CH₃)⁺, 91 (C₇H₇)⁺, 79,

77

m-Methylanisole 122
107 (M-CH₃)⁺, 91 (C₇H₇)⁺, 79,

77

p-Methylanisole 122
121 (M-H)⁺, 107 (M-CH₃)⁺, 91

(C₇H₇)⁺, 77

Note: The mass spectra of underivatized cresol isomers are very similar. Derivatization, for

example by silylation, can produce more distinct fragmentation patterns, aiding in their

differentiation.[8][9]

Table 5: UV-Vis Spectroscopic Data (λmax in nm)
Compound

λmax (nm) in 0.1M NaOH-
methanol (5:95% v/v)

λmax (nm) in Toluene[10]

o-Cresol 289 ~283 (sharp)

m-Cresol 292 Not available

p-Cresol 294 Not available

o-Methylanisole Not available Not available

m-Methylanisole Not available Not available

p-Methylanisole Not available Not available
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Note: The UV-Vis absorption spectra of cresols are known to be solvent-dependent. In aromatic

solvents like toluene, o-cresol exhibits a sharp peak, which is different from the broader peaks

observed in non-aromatic solvents.[10][11][12]

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of cresol and

methylanisole isomers.

General Workflow for Spectroscopic Analysis

Sample Preparation
(e.g., dissolution, derivatization)

NMR Spectroscopy
(¹H, ¹³C)

Instrumental
Analysis

IR Spectroscopy
(FTIR)

Instrumental
Analysis

Mass Spectrometry
(GC-MS)

Instrumental
Analysis

UV-Vis Spectroscopy

Instrumental
Analysis

Data Acquisition

Data Processing
(e.g., Fourier transform, baseline correction)

Spectral Analysis
(peak picking, integration, fragmentation analysis)

Structure Elucidation & Isomer Differentiation

Click to download full resolution via product page
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Caption: A generalized workflow for spectroscopic analysis.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Accurately weigh approximately 10-20 mg of the analyte and dissolve it

in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1] Add a small

amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift

referencing (δ = 0.00 ppm).[2][13] For phenols, using aprotic solvents like DMSO-d₆ can

result in sharper -OH proton signals.[14]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion.[2]

Data Acquisition: Acquire a ¹H NMR spectrum followed by a ¹³C NMR spectrum. Standard

pulse programs are typically sufficient. For phenols, a "D₂O shake" can be performed to

confirm the -OH peak; adding a drop of D₂O to the sample will cause the -OH proton signal

to disappear due to H-D exchange.[15]

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

transform, phase correction, and baseline correction.

Analysis: Calibrate the spectrum using the TMS signal. Integrate the ¹H signals to determine

proton ratios and analyze the splitting patterns (multiplicities) to deduce proton coupling.

Assign peaks in both ¹H and ¹³C spectra based on their chemical shifts and, if necessary, 2D

NMR experiments (e.g., COSY, HSQC, HMBC).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid, a drop can be placed between two salt plates (e.g.,

NaCl or KBr) to form a thin film.[5]

Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR

absorption in the regions of interest (e.g., CCl₄ or CS₂).[16]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record a background spectrum of the empty sample holder (or the

solvent). Then, record the sample spectrum. The instrument software will automatically ratio

the sample spectrum to the background. Typically, spectra are collected over a range of

4000-400 cm⁻¹.

Analysis: Identify characteristic absorption bands corresponding to specific functional groups

(e.g., O-H, C-H, C=C, C-O) by comparing the peak positions (in cm⁻¹) to correlation charts.

The broadness of the O-H stretch in cresols is indicative of hydrogen bonding.

Mass Spectrometry (MS), typically coupled with Gas
Chromatography (GC-MS)

Sample Preparation: Prepare a dilute solution of the analyte (e.g., ~1 mg/mL) in a volatile

organic solvent such as dichloromethane or hexane. For cresols, derivatization with an agent

like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be performed to improve

chromatographic separation and create more distinct mass spectra.[8][9]

Instrumentation: Use a GC system equipped with a capillary column (e.g., HP-5ms) coupled

to a mass spectrometer with an electron ionization (EI) source.[8]

GC Conditions:

Injector Temperature: ~250°C

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

Oven Temperature Program: A temperature gradient is used to separate the isomers. For

example, hold at 80°C for 2 minutes, then ramp up to a higher temperature.[8]

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

Mass Range: Scan a suitable m/z range (e.g., 40-300 amu).

Analysis: Identify the molecular ion peak (M⁺) which corresponds to the molecular weight of

the compound (108 for cresols, 122 for methylanisoles).[7][17] Analyze the fragmentation
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pattern to identify characteristic fragment ions. The relative abundance of these fragments

can be used to distinguish between isomers. The retention time from the GC provides an

additional layer of identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Cresol
Isomers and Their Methyl Ether Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112917#spectroscopic-comparison-with-its-isomers-
and-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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